TenacissosideG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenacissoside G is a C21 steroidal glycoside derived from the stems of Marsdenia tenacissima . It is known for its ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (Pgp) overexpression . This compound has garnered significant interest due to its potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenacissoside G involves the extraction from the natural source, Marsdenia tenacissima. The extraction process typically includes the use of solvents such as acetonitrile and methanol . The compound is then purified using chromatographic techniques to achieve a high degree of purity.
Industrial Production Methods
Industrial production of Tenacissoside G is primarily based on large-scale extraction from Marsdenia tenacissima. The process involves harvesting the plant material, followed by solvent extraction and purification. The use of advanced chromatographic methods ensures the isolation of Tenacissoside G with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tenacissoside G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of Tenacissoside G include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Tenacissoside G, which may exhibit different biological activities and properties.
Scientific Research Applications
Tenacissoside G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal glycosides and their chemical properties.
Medicine: Potential therapeutic applications in oncology, particularly in enhancing the efficacy of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic agents targeting multidrug-resistant cancer cells.
Mechanism of Action
The mechanism of action of Tenacissoside G involves the inhibition of P-glycoprotein (Pgp) overexpression in multidrug-resistant cancer cells . By inhibiting Pgp, Tenacissoside G enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy. The molecular targets and pathways involved include the modulation of Pgp activity and the disruption of drug efflux mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Tenacissoside H
- Tenacissoside I
- Astragaloside IV
Comparison
Tenacissoside G is unique in its ability to reverse multidrug resistance by inhibiting P-glycoprotein (Pgp) overexpression . While similar compounds like Tenacissoside H and Tenacissoside I also exhibit biological activities, Tenacissoside G stands out due to its specific action on Pgp and its potential therapeutic applications in oncology.
Properties
Molecular Formula |
C42H64O14 |
---|---|
Molecular Weight |
792.9 g/mol |
IUPAC Name |
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29-,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41?,42-/m1/s1 |
InChI Key |
OHDJGUWKOIBIKY-DBRPMSJRSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CCC24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.